Molecular Weight and Lipophilicity Differentiation vs. 4-Substituted Analogs: Impact on Permeability and Assay Compatibility
The target compound (MW 286.37; predicted logP ~2.5–3.0) is significantly smaller and less lipophilic than its 4-methoxy analog (N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide, CAS 941957-57-9; MW 330.4 g/mol; predicted logP ~2.8–3.5) . The 44-Dalton mass increment and added hydrogen-bond acceptor from the methoxy group in the 4-substituted analog translate to measurably different chromatographic retention, aqueous solubility, and membrane permeability. In screening cascades, these differences alter apparent potency, cellular uptake, and off-target promiscuity, as established by the broader structure–property relationship (SPR) literature on anilide chemotypes [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW 286.37 g/mol; predicted logP ~2.5–3.0 |
| Comparator Or Baseline | N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide: MW 330.4 g/mol; predicted logP ~2.8–3.5. N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide: MW 300.40 g/mol. |
| Quantified Difference | ΔMW = +44 Da (vs. 4-methoxy analog); ΔMW = +14 Da (vs. 4-methyl analog) |
| Conditions | Predicted values based on chemical structure; experimental logP and solubility data not available in public domain for these specific compounds. |
Why This Matters
Smaller molecular weight and lower lipophilicity favor compliance with Lipinski's Rule of Five and reduce the risk of non-specific binding and aggregation, which directly improves hit-to-lead progression and assay reproducibility for procurement decisions.
- [1] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. (Class-level SPR principles applied to anilide chemotypes.) View Source
